molecular formula C16H18N2O B1367852 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 904815-76-5

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1367852
CAS No.: 904815-76-5
M. Wt: 254.33 g/mol
InChI Key: XREDPYWOUGGAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a methoxy group attached to the phenyl ring, which may influence its pharmacological properties.

Scientific Research Applications

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, potential medicinal uses, and the development of more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing their activity. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the STAT3 signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on cellular processes. For example, its interaction with monoamine oxidase can result in the inhibition of this enzyme, affecting neurotransmitter levels and signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effects on cells. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. This distribution can affect its activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, affecting overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which then undergoes cyclization to form the benzodiazepine core. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and substituted benzodiazepines, each with potentially different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties .

Uniqueness

What sets 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine apart is the presence of the methoxy group on the phenyl ring. This modification can alter its binding affinity to GABA receptors and potentially result in different therapeutic effects compared to other benzodiazepines .

Properties

IUPAC Name

4-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,14,17-18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDPYWOUGGAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587691
Record name 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-76-5
Record name 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.